molecular formula C10H19NO B13976411 N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine

N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine

Cat. No.: B13976411
M. Wt: 169.26 g/mol
InChI Key: RGISCBJLLLSSPV-UHFFFAOYSA-N
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Description

N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an amine group, which is further connected to a tetrahydro-2H-pyran-4-yl group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of the intermediate ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate. This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-ylmethanol with ethyl acetate in the presence of a base such as sodium hydroxide .

The next step involves the reduction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate to 2-(tetrahydro-2H-pyran-4-yl)ethanol using lithium aluminum hydride in tetrahydrofuran . Finally, the cyclopropanation of 2-(tetrahydro-2H-pyran-4-yl)ethanol with cyclopropylamine under appropriate conditions yields this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-[2-(oxan-4-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C10H19NO/c1-2-10(1)11-6-3-9-4-7-12-8-5-9/h9-11H,1-8H2

InChI Key

RGISCBJLLLSSPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCC2CCOCC2

Origin of Product

United States

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